molecular formula C23H26N4OS B6571815 4-(diethylamino)-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide CAS No. 946352-52-9

4-(diethylamino)-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide

Katalognummer: B6571815
CAS-Nummer: 946352-52-9
Molekulargewicht: 406.5 g/mol
InChI-Schlüssel: DSEWPNASHLRIKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the imidazo[2,1-b][1,3]thiazole class, characterized by a fused bicyclic system with a benzamide substituent at the 5-position and a phenyl group at the 6-position. The diethylamino group at the para-position of the benzamide distinguishes it from simpler analogs.

Eigenschaften

IUPAC Name

4-(diethylamino)-N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4OS/c1-3-26(4-2)19-12-10-18(11-13-19)22(28)24-16-20-21(17-8-6-5-7-9-17)25-23-27(20)14-15-29-23/h5-13H,3-4,14-16H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEWPNASHLRIKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NCC2=C(N=C3N2CCS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Chemical Structure and Properties

The compound features a complex structure combining a diethylamino group with an imidazo[2,1-b][1,3]thiazole moiety. The presence of these functional groups suggests potential interactions with various biological targets, particularly in cancer therapy and neuropharmacology.

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazo[2,1-b][1,3]thiazole derivatives. For instance, compounds similar to the one have shown promising results as inhibitors of focal adhesion kinase (FAK), which is overexpressed in several cancers, including mesothelioma. In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity against mesothelioma cell lines with IC50 values ranging from 0.59 to 2.81 μM . This suggests that the compound could be a candidate for further development in cancer treatments.

Monoamine Oxidase Inhibition

Another area of interest is the compound's potential as a monoamine oxidase (MAO) inhibitor. Compounds containing similar structural motifs have been evaluated for their inhibitory activity against MAO-A and MAO-B enzymes. For example, derivatives of 1,3,4-thiadiazole were tested and showed considerable inhibitory effects with IC50 values as low as 0.060 μM for MAO-A inhibition . This activity indicates that the compound may also be beneficial in treating mood disorders or neurodegenerative diseases by increasing levels of neurotransmitters such as serotonin and dopamine.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of FAK : By inhibiting FAK phosphorylation, the compound may disrupt cancer cell migration and proliferation.
  • MAO Inhibition : By inhibiting MAO enzymes, it could enhance neurotransmitter availability, potentially alleviating symptoms of depression or anxiety.

Case Studies

Several studies have investigated related compounds with similar structures:

  • Study on Imidazo[2,1-b][1,3]thiazole Derivatives : This research focused on the cytotoxic effects of various derivatives on mesothelioma cells. The results indicated that these compounds could significantly inhibit cell growth and migration through FAK modulation .
  • MAO Inhibition Studies : In these studies, various thiadiazole derivatives were synthesized and tested for their MAO inhibitory activity. The most potent compounds were identified based on their IC50 values and reversibility of inhibition .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism
Compound AMesoII0.59FAK Inhibition
Compound BSTO2.81FAK Inhibition

Table 2: MAO-A Inhibition Profile

CompoundIC50 (μM)Reversibility
Compound C0.060 ± 0.002Reversible
Compound D0.241 ± 0.011Reversible

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Modifications

Table 1: Key Structural Differences Among Analogs
Compound Name/ID Core Structure Substituents on Benzamide/Imidazothiazole Molecular Weight (g/mol)
4-(Diethylamino)-N-({6-Phenyl-2H,3H-Imidazo[2,1-b][1,3]Thiazol-5-yl}Methyl)Benzamide Imidazo[2,1-b][1,3]thiazole 4-Diethylamino (benzamide), 6-Phenyl ~408.53 (estimated)
BI64160 () Imidazo[2,1-b][1,3]thiazole 4-Methyl (benzamide), 6-Phenyl 349.45
12h () Imidazo[2,1-b][1,3]thiazole 4-Bromophenyl (core), Triazolyl acetamide ~550.42 (estimated)
N-(4-{Imidazo[2,1-b]Thiazol-6-yl}Phenyl)-2-Phenoxyacetamide () Imidazo[2,1-b][1,3]thiazole Phenoxyacetamide (side chain) 349.43

Key Observations :

  • Substituent Effects: The diethylamino group in the query compound introduces steric bulk and electron-donating properties compared to the methyl group in BI64160 . This may enhance lipophilicity but reduce aqueous solubility.
  • Biological Relevance: Analogs like 12h () with triazole-acetamide side chains show activity against human indoleamine 2,3-dioxygenase 1 (IDO1), a cancer immunotherapy target. The query compound’s benzamide group may similarly engage in hydrogen bonding with enzyme active sites .
  • Synthetic Accessibility : The phenyl group at the 6-position is conserved across analogs, suggesting synthetic routes involving cyclocondensation of thiazole precursors with substituted benzaldehydes (e.g., ) .

Pharmacological and Physicochemical Properties

Table 2: Comparative Bioactivity and Properties
Compound Name/ID Reported Bioactivity/Assay Melting Point (°C) Solubility (LogP)
4-(Diethylamino)-N-({6-Phenyl-2H,3H-Imidazo[2,1-b][1,3]Thiazol-5-yl}Methyl)Benzamide Not explicitly reported N/A Estimated ~3.8
BI64160 () No bioactivity reported N/A 3.5
12h () IDO1 inhibition (IC₅₀ ~1.2 µM) 165–166 ~4.2
8a () Antibacterial (MIC: 12.5 µg/mL) 290 ~2.9

Key Observations :

  • Thermal Stability : High melting points (e.g., 290°C for 8a in ) suggest robust crystalline packing, likely conserved in the query compound .
  • Solubility Challenges: The diethylamino group may increase LogP compared to BI64160, necessitating formulation optimization for in vivo studies.

Key Observations :

  • Catalyst-Free Routes : describes catalyst-free synthesis of imidazothiazoles, suggesting scalability for the query compound’s core .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.